molecular formula C9H15ClN2 B3015873 propyl[(pyridin-4-yl)methyl]amine hydrochloride CAS No. 405879-15-4

propyl[(pyridin-4-yl)methyl]amine hydrochloride

Cat. No.: B3015873
CAS No.: 405879-15-4
M. Wt: 186.68
InChI Key: QHJCEGCGOBIALS-UHFFFAOYSA-N
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Description

Propyl[(pyridin-4-yl)methyl]amine hydrochloride is a chemical compound that features a propyl group attached to a pyridin-4-ylmethylamine moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl[(pyridin-4-yl)methyl]amine hydrochloride typically involves the reaction of pyridin-4-ylmethylamine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl[(pyridin-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of propyl[(pyridin-4-yl)methyl]amine.

    Reduction: Secondary amines.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Propyl[(pyridin-4-yl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propyl[(pyridin-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl[(pyridin-4-yl)methyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its solubility in water, facilitated by the hydrochloride salt form, makes it particularly useful in aqueous environments, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-5-11-8-9-3-6-10-7-4-9;/h3-4,6-7,11H,2,5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJCEGCGOBIALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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